molecular formula C13H10ClNO3 B6368685 Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate CAS No. 1261889-30-8

Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate

Cat. No.: B6368685
CAS No.: 1261889-30-8
M. Wt: 263.67 g/mol
InChI Key: RJMGACZUBRADRY-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate is a chemical compound with a complex structure, featuring a benzoate ester linked to a chlorinated aromatic ring and a hydroxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 2-chloro-4-(5-hydroxypyridin-3-yl)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine ketones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate exerts its effects is largely dependent on its interaction with molecular targets. The hydroxypyridine moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-4-(5-hydroxypyridin-2-yl)benzoate
  • Methyl 2-chloro-4-(5-hydroxypyridin-4-yl)benzoate
  • Methyl 2-chloro-4-(5-hydroxyphenyl)benzoate

Uniqueness

Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate is unique due to the specific positioning of the hydroxyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to different interactions with molecular targets, making it a compound of particular interest in research.

Properties

IUPAC Name

methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)11-3-2-8(5-12(11)14)9-4-10(16)7-15-6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMGACZUBRADRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CN=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683187
Record name Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-30-8
Record name Methyl 2-chloro-4-(5-hydroxypyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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